3-Ethyl-N-hydroxy-4-methyl-N,2-diphenyl-1,2-oxazolidin-5-amine
Description
3-Ethyl-N-hydroxy-4-methyl-N,2-diphenyl-1,2-oxazolidin-5-amine is a structurally complex oxazolidine derivative characterized by a 5-membered oxazolidine ring system substituted with ethyl, hydroxy, methyl, and diphenyl groups.
Properties
CAS No. |
77425-84-4 |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(3-ethyl-4-methyl-2-phenyl-1,2-oxazolidin-5-yl)-N-phenylhydroxylamine |
InChI |
InChI=1S/C18H22N2O2/c1-3-17-14(2)18(19(21)15-10-6-4-7-11-15)22-20(17)16-12-8-5-9-13-16/h4-14,17-18,21H,3H2,1-2H3 |
InChI Key |
MDOUDFZJQZSQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(ON1C2=CC=CC=C2)N(C3=CC=CC=C3)O)C |
Origin of Product |
United States |
Biological Activity
3-Ethyl-N-hydroxy-4-methyl-N,2-diphenyl-1,2-oxazolidin-5-amine is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article aims to explore the biological activity of this compound through various studies and findings.
- Molecular Formula : C19H24N2O
- Molecular Weight : 296.41 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from its structural formula.
Oxazolidinones are known to inhibit protein synthesis by binding to the 50S ribosomal subunit. This mechanism is crucial for their antibacterial and anticancer activities. The specific compound under discussion has shown promising results in inhibiting cell proliferation in various cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that oxazolidinone derivatives exhibit significant anticancer properties. For instance, a related compound showed IC50 values of 17.66 µM for MCF-7 (breast cancer) and 31.10 µM for HeLa (cervical cancer) cells, indicating potent antiproliferative effects .
Key Findings :
- Cell Cycle Arrest : Treatment with these compounds resulted in G1 phase arrest in cancer cells, as evidenced by flow cytometry analysis.
- Induction of Apoptosis : The compound induced apoptosis via the mitochondrial intrinsic pathway, characterized by increased reactive oxygen species (ROS) production and subsequent mitochondrial membrane potential disruption .
Antimicrobial Activity
While specific studies on this compound's antimicrobial properties were not highlighted in the search results, oxazolidinones are generally recognized for their effectiveness against Gram-positive bacteria. This class of compounds is particularly noted for its role as antibiotics, targeting bacterial protein synthesis.
Study 1: Anticancer Efficacy
In a controlled study, MCF-7 and HeLa cells were treated with varying concentrations of an oxazolidinone derivative similar to this compound. The results indicated:
- Cell Viability : Significant reduction in cell viability was observed at concentrations above 15 µM.
- Apoptotic Markers : Increased levels of TUNEL-positive cells confirmed the induction of apoptosis .
Study 2: ROS Generation
Further research indicated that the anticancer activity was closely linked to ROS generation. When treated with antioxidants such as N-acetyl-l-cysteine (NAC), cell viability was restored by approximately 40%, suggesting that ROS plays a critical role in mediating cytotoxic effects .
Comparative Table of Biological Activities
| Activity Type | Compound Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Oxazolidinone Derivative | 17.66 | Induces apoptosis via ROS generation |
| Antimicrobial | General Oxazolidinones | Varies | Inhibits protein synthesis |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related heterocyclic amines, focusing on molecular features, functional groups, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Impact: The hydroxylamine group in the target compound distinguishes it from analogs like N-methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine, which lacks H-bond donors. This could enhance interactions with biological targets (e.g., enzymes) but reduce membrane permeability .
Lipophilicity and Solubility: The diphenyl groups in the target compound suggest moderate lipophilicity, whereas the diethylaminoethyl substituent in 2-{3-[2-(diethylamino)ethyl]-1,2,4-oxadiazol-5-yl}-N-methylaniline likely improves aqueous solubility .
Safety and Handling :
- While direct safety data for the target compound is absent, structurally related diphenyl amines (e.g., (1R,2R)-(+)-1,2-Diphenyl-1,2-ethylenediamine ) require precautions for skin/eye irritation and proper ventilation during handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
